molecular formula C21H17F2N7O B3413416 1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946229-80-7

1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413416
CAS No.: 946229-80-7
M. Wt: 421.4 g/mol
InChI Key: FPIHIUFAYUSTPS-UHFFFAOYSA-N
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Description

This compound (CAS: 923513-68-2, molecular formula: C21H17F2N7O, molecular weight: 421.4028) features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a piperazine moiety at position 5. The piperazine is further acylated with a 2-fluorobenzoyl group. Its structural uniqueness lies in the dual fluorination (2-fluorobenzoyl and 4-fluorophenyl), which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c22-14-5-7-15(8-6-14)30-20-18(26-27-30)19(24-13-25-20)28-9-11-29(12-10-28)21(31)16-3-1-2-4-17(16)23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIHIUFAYUSTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound's structural formula is represented as follows:

  • Molecular Formula : C21H17F2N7O
  • Molecular Weight : 421.4 g/mol
  • IUPAC Name : (2-fluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer pathways. The triazole and piperazine moieties are known to influence receptor binding and inhibition.

Receptor Interaction

  • Serotonin Receptors : The compound exhibits antagonist activity against serotonin receptors (5-HT2), which are implicated in mood regulation and anxiety disorders. Research indicates that compounds with similar structures can exhibit potent inhibition of these receptors .
  • Antiviral Activity : Preliminary studies suggest that derivatives of triazolo-pyrimidines can inhibit viral replication, particularly against enteroviruses . The specific compound's efficacy in this regard remains to be fully elucidated.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity Type Target IC50/EC50 Values Reference
Serotonin Antagonism5-HT2A>100 nM
Antiviral ActivityEnterovirus B speciesIC50 ~ 10 µM
Antifungal ActivityVarious fungiMIC 0.06 - 32 µg/mL

Case Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of similar triazole derivatives in animal models. The results indicated significant reductions in depression-like behaviors when administered at specific dosages, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Antiviral Efficacy

In vitro studies assessed the antiviral efficacy of compounds structurally related to this compound against enteroviruses. The data revealed that certain derivatives successfully inhibited viral replication at micromolar concentrations, warranting further investigation into their clinical applications.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that compounds similar to 1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer and leukemia models with promising results.
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Preliminary studies have shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Neurological Applications : Given the piperazine structure's association with CNS activity, this compound may also be explored for neuropharmacological applications. Research into similar compounds has revealed anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic uses in treating anxiety disorders and depression.

Case Studies

Several studies have documented the efficacy of related compounds:

  • Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives, including those similar to our compound, revealing IC50 values below 10 µM against various cancer cell lines (e.g., MCF-7 and A549) .
  • Antimicrobial Testing : Another study published in the European Journal of Medicinal Chemistry reported on the synthesis of fluorinated piperazine derivatives that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Chemical Synthesis

The synthesis of this compound involves multiple synthetic steps including:

  • Formation of the triazolopyrimidine scaffold.
  • Introduction of the fluorobenzoyl group.
  • Final coupling with piperazine.

These synthetic routes are critical for optimizing yield and purity for biological testing.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and pharmacological profiles of related triazolo[4,5-d]pyrimidine derivatives:

Compound Name / Identifier Key Substituents Pharmacological Activity / Target Reference
Target Compound 4-fluorophenyl (position 3), 2-fluorobenzoyl-piperazine (position 7) Undisclosed (likely adenosine receptor modulation)
RG7774 (CAS: 1433361-02-4) 5-tert-butyl, 3-[(1-methyltetrazol-5-yl)methyl], pyrrolidin-3-ol (position 7) Cannabinoid CB2 receptor agonist
1-{3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride Benzyl (position 3), unmodified piperazine (position 7) Undisclosed (G1 category, purity 95%)
Vicasinabin (CAS: 1433361-02-4) 5-tert-butyl, 3-[(1-methyltetrazol-5-yl)methyl], pyrrolidin-3-ol CB2 receptor agonist
Compound from 3-Benzyl-5-phenyl, urea-linked trifluoromethylphenyl A2A adenosine receptor allosteric modulator/agonist
7b (1-(4-(3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one) Benzyl (position 3), acetyl-piperazine (position 7) Undisclosed (synthesized for kinase inhibitor studies)

Key Findings from Comparative Studies

Fluorination and Bioactivity
  • The target compound’s dual fluorination (2-fluorobenzoyl and 4-fluorophenyl) likely improves lipophilicity and metabolic stability compared to non-fluorinated analogs like the benzyl-substituted compound in .
  • In contrast, RG7774 and vicasinabin lack fluorinated aromatic groups but incorporate a tetrazolylmethyl group, which enhances CB2 receptor binding affinity .
Piperazine vs. Pyrrolidine Moieties
  • The target compound ’s piperazine ring may confer better solubility and conformational flexibility than the pyrrolidine-3-ol group in RG7773. This difference is critical for target selectivity, as RG7774’s pyrrolidine contributes to its CB2 agonism .
Pharmacological Targets
  • The compound in acts as an A2A adenosine receptor modulator, suggesting that triazolo[4,5-d]pyrimidines with bulky aryl groups (e.g., benzyl, phenyl) are suitable for allosteric modulation . The target compound’s fluorophenyl substituents may similarly target adenosine receptors but with distinct binding kinetics.

Q & A

Q. What synthetic methodologies are recommended for achieving high-purity 1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)triazolopyrimidinyl]piperazine?

The compound is typically synthesized via multi-step routes involving:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system to form the triazole core .
  • Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) and crystallization with diethyl ether to achieve >95% purity . Critical factors include monitoring reaction progress via TLC (hexane:ethyl acetate gradients) and optimizing stoichiometry to minimize side products.

Q. Which spectroscopic techniques are essential for structural validation?

Key methods include:

  • ¹H NMR : To confirm substituent integration (e.g., fluorophenyl protons at δ 7.32–7.00 ppm, piperazine CH₂ at δ 3.81–2.41 ppm) .
  • LC-MS : For molecular weight verification (expected [M+H]⁺ ~500–550 Da).
  • Elemental Analysis : To validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield variability (e.g., 60–80% in triazole formation) often stems from:

  • Reagent Purity : Use freshly distilled DMF to avoid amine degradation .
  • Oxygen Sensitivity : Conduct CuAAC under inert atmosphere to prevent copper oxidation .
  • Temperature Gradients : Employ controlled stirring (500–700 rpm) to ensure homogeneous mixing in biphasic systems . Systematic DoE (Design of Experiments) can isolate critical parameters like catalyst loading and solvent ratios.

Q. What strategies optimize solubility for in vitro bioassays?

Solubility challenges (common in triazolopyrimidines) are addressed via:

  • Co-solvent Systems : DMSO:water (10–20% v/v) for cellular assays .
  • Salt Formation : Hydrochloride salts improve aqueous solubility by 2–3× .
  • Structural Modifications : Introducing polar groups (e.g., hydroxyl or morpholine) on the piperazine moiety .

Q. How to design a structure-activity relationship (SAR) study for this compound?

SAR strategies include:

  • Core Modifications : Compare triazolopyrimidine vs. imidazopyrazine analogs (e.g., 3-phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine) to assess heterocycle impact on target binding .
  • Substituent Screening :
Substituent PositionBiological Activity TrendExample Analog
4-Fluorophenyl (R1)↑ Anticancer potencyPKI-402
Piperazine (R2)↑ Solubility3-Ethyl-6-methyl analog
  • Computational Docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR, VEGFR2) .

Q. What experimental approaches validate the compound’s mechanism of action?

  • Kinase Inhibition Assays : Measure IC₅₀ values against recombinant enzymes (e.g., via ADP-Glo™ kinase assay) .
  • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • In Vivo Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with dosing at 10–50 mg/kg (oral or IP) .

Methodological Considerations

  • Data Reproducibility : Always cross-validate NMR assignments with HSQC and COSY spectra to confirm spin systems .
  • Toxicity Screening : Use Ames test (bacterial reverse mutation) and hERG inhibition assays to prioritize lead candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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